molecular formula C9H14O2 B8804209 3-Cyclohexylprop-2-enoic acid

3-Cyclohexylprop-2-enoic acid

Cat. No. B8804209
M. Wt: 154.21 g/mol
InChI Key: GYEYFOYXHNRMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217060B2

Procedure details

A solution of malonic acid (30 g, 0.29 mol), cyclohexanecarbaldehyde (17.3 mL, 0.14 mol), and piperidine (2.9 mL, 0.029 mol) in pyridine (90 mL) was stirred at 70° C. for 18 h. The resulting mixture was cooled to room temperature and then treated with water (200 mL). The resulting solution was acidified to pH 2 with 1N HCl and extracted thrice with ethyl acetate (100 mL). The ethyl acetate extracts were pooled, washed successively with water and brine, then dried over sodium sulfate, filtered and concentrated to yield 3-cyclohexyl-acrylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[CH:8]1(C=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.N1CCCCC1.Cl>N1C=CC=CC=1.O>[CH:8]1([CH:1]=[CH:2][C:3]([OH:5])=[O:4])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
17.3 mL
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
2.9 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted thrice with ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.